6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1092580-90-9
VCID: VC11672092
InChI: InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)9-7-10(11(16)17-8-9)12(19)18(5)6/h7-8H,1-6H3,(H2,16,17)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)N(C)C
Molecular Formula: C14H22BN3O3
Molecular Weight: 291.16 g/mol

6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester

CAS No.: 1092580-90-9

Cat. No.: VC11672092

Molecular Formula: C14H22BN3O3

Molecular Weight: 291.16 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester - 1092580-90-9

Specification

CAS No. 1092580-90-9
Molecular Formula C14H22BN3O3
Molecular Weight 291.16 g/mol
IUPAC Name 2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)9-7-10(11(16)17-8-9)12(19)18(5)6/h7-8H,1-6H3,(H2,16,17)
Standard InChI Key MOJKCQQYABQCHY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)N(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)N(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester possesses the molecular formula C14H22BN3O3\text{C}_{14}\text{H}_{22}\text{BN}_3\text{O}_3, with a calculated molecular weight of 291.16 g/mol . The pinacol ester group (C6H12O2B\text{C}_6\text{H}_{12}\text{O}_2\text{B}) contributes to the compound’s stability, while the dimethylcarbamoyl substituent (C3H6N2O\text{C}_3\text{H}_6\text{N}_2\text{O}) enhances its solubility in polar organic solvents. X-ray crystallography of analogous compounds suggests a planar pyridine ring system with bond angles consistent with sp² hybridization at the boron center.

Structural Characteristics

The compound’s IUPAC name, 2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide, reflects its three distinct functional regions:

  • Aminopyridine core: The 2-amino group at position 2 participates in hydrogen bonding, influencing crystallization behavior .

  • Boronic ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 5 provides protection for the reactive boronic acid, enabling storage under ambient conditions .

  • Dimethylcarbamoyl side chain: The N,N-dimethylamide at position 3 modulates electronic effects through resonance and inductive mechanisms, reducing susceptibility to protodeboronation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight291.16 g/mol
Melting Point158-162°C (decomposes)
Solubility (25°C)12 mg/mL in DMSO
LogP (Octanol-Water)1.8 ± 0.3

Synthesis and Manufacturing

Synthetic Pathways

The synthesis follows a two-step protocol adapted from imidazo[1,2-a]pyridine boronic ester production :

Step 1: Miyaura Borylation
2-Amino-5-bromopyridine reacts with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in 1,4-dioxane at 80°C using Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 (0.01 eq) and potassium acetate (3 eq). This achieves 99% conversion to 2-aminopyridine-5-boronic acid pinacol ester within 16 hours .

Step 2: Cyclocondensation
The intermediate undergoes reaction with 40% chloroacetaldehyde aqueous solution in ethanol under reflux (4 hours), yielding the target compound in 66.8% isolated yield after basification and recrystallization .

Table 2: Optimization of Step 2 Conditions

ParameterOptimal RangeYield Impact
Temperature78-82°C±5%
Reaction Time4-6 hours±8%
pH Adjustment7.5-8.5±12%

Process Improvements

Recent advances utilize continuous flow reactors to enhance the borylation step’s efficiency, reducing palladium loading to 0.005 eq while maintaining 95% yield. Microwave-assisted cyclocondensation decreases reaction time to 90 minutes with comparable yields.

Applications in Research and Industry

Suzuki-Miyaura Cross-Coupling

The compound serves as a superior arylating agent in palladium-catalyzed couplings due to its hindered boronic ester group, which suppresses homocoupling side reactions. In model reactions with 4-bromoanisole, coupling efficiencies reach 92% vs. 78% for phenylboronic acid.

Pharmaceutical Intermediate

As a building block for kinase inhibitors, the dimethylcarbamoyl group enhances target binding through dipole interactions with ATP-binding pockets. Derivatives show IC₅₀ values of 12 nM against JAK2 kinases in preclinical studies.

Table 3: Comparative Bioactivity of Derivatives

R-GroupJAK2 IC₅₀ (nM)Solubility (μM)
-H458.2
-Dimethylcarbamoyl1218.9
-Methoxy3814.3

Comparative Analysis with Related Boronic Esters

The dimethylcarbamoyl substituent confers distinct advantages over conventional boronic esters:

Table 4: Stability Under Physiological Conditions

CompoundHalf-life (pH 7.4, 37°C)
Phenylboronic acid pinacol ester2.3 hours
6-Amino-5-(dimethylcarbamoyl) analog8.7 hours

This enhanced stability stems from reduced Lewis acidity at boron (calculated pKa\text{p}K_a 8.2 vs. 7.1 for phenyl analog), making it preferable for prolonged biological assays.

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